3-Tert-butyl-2-iodophenol
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Overview
Description
3-Tert-butyl-2-iodophenol is an organic compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The compound is notable for its tert-butyl group at the third position and an iodine atom at the second position on the phenol ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-iodophenol typically involves halogenation reactions. One common method is the iodination of 3-tert-butylphenol using iodine monochloride (ICl) in methanol under acidic conditions . This reaction selectively introduces the iodine atom at the ortho position relative to the hydroxyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine atom, to form deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Major products are quinones or other oxidized phenolic compounds.
Reduction: Deiodinated phenols are the primary products.
Scientific Research Applications
3-Tert-butyl-2-iodophenol finds applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-iodophenol involves its interaction with molecular targets through its hydroxyl and iodine functional groups. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions influence the compound’s reactivity and biological activity, including its potential antioxidant properties .
Comparison with Similar Compounds
3-Tert-butylphenol: Lacks the iodine atom, making it less reactive in halogen-specific reactions.
2-Iodophenol: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Tert-butyl-2-iodophenol: The tert-butyl group is at a different position, altering its reactivity and interactions.
Uniqueness: 3-Tert-butyl-2-iodophenol’s unique combination of a tert-butyl group and an iodine atom on the phenol ring imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H13IO |
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Molecular Weight |
276.11 g/mol |
IUPAC Name |
3-tert-butyl-2-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 |
InChI Key |
CNLDOKYRKDGSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)I |
Origin of Product |
United States |
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